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Abstract
This technical guide provides a comprehensive overview of the spectroscopic properties of 2,5-
diaminoterephthalic acid (DATPA), a pivotal building block in the synthesis of advanced

materials such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).

This document is intended for researchers, scientists, and professionals in the fields of

materials science and drug development. It includes a detailed summary of available

spectroscopic data, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared

(FT-IR), and Mass Spectrometry (MS), presented in easily comparable tabular formats.

Furthermore, this guide outlines the experimental protocols for acquiring such data and

provides a visual representation of a typical synthetic workflow utilizing DATPA in MOF

synthesis.

Introduction
2,5-Diaminoterephthalic acid (CAS No. 945-30-2), with the chemical formula C₈H₈N₂O₄ and a

molecular weight of 196.16 g/mol , is an aromatic dicarboxylic acid containing two amine

functional groups.[1] This unique structure, featuring both hydrogen-bond donating and

accepting moieties as well as coordinating carboxylic acid groups, makes it a highly valuable

linker for the construction of porous crystalline materials. The functional amine groups can be

further modified, allowing for the tuning of the resulting material's properties for specific

applications, including gas storage, catalysis, and sensing. A thorough understanding of its

spectroscopic characteristics is fundamental for its identification, purity assessment, and the

structural elucidation of its derivatives.
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Spectroscopic Data
The following sections summarize the available spectroscopic data for 2,5-
diaminoterephthalic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential technique for the structural confirmation of organic

molecules. The following tables present the ¹H and ¹³C NMR data for 2,5-diaminoterephthalic
acid.

Table 1: ¹H NMR Spectroscopic Data of 2,5-Diaminoterephthalic Acid

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.3 Singlet 2H Aromatic (C-H)

Broad Signal - 4H Amino (-NH₂)

Broad Signal - 2H Carboxylic (-COOH)

Data obtained in

DMSO-d₆. The

chemical shifts for the

amine and carboxylic

acid protons are broad

and can exchange

with residual water in

the solvent. The key

diagnostic signal is

the singlet for the two

equivalent aromatic

protons.[2]

Table 2: ¹³C NMR Spectroscopic Data of 2,5-Diaminoterephthalic Acid
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Chemical Shift (δ) ppm Assignment

Not Experimentally Found Aromatic (C-H)

Not Experimentally Found Aromatic (C-NH₂)

Not Experimentally Found Aromatic (C-COOH)

Not Experimentally Found Carboxylic (C=O)

Experimental ¹³C NMR data for 2,5-

diaminoterephthalic acid was not available in the

reviewed literature. Predicted spectra can be

calculated using computational chemistry

software.

Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in a molecule.

The characteristic vibrational frequencies for 2,5-diaminoterephthalic acid are presented in

Table 3.

Table 3: FT-IR Spectroscopic Data of 2,5-Diaminoterephthalic Acid
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Wavenumber (cm⁻¹) Intensity Assignment

~3400 Strong N-H Stretch (Amino group)

3200-2500 Broad O-H Stretch (Carboxylic acid)

~1700 Strong C=O Stretch (Carboxylic acid)

~1620 Medium N-H Bend (Amino group)

~1540 Medium C=C Stretch (Aromatic ring)

~1250 Strong C-O Stretch (Carboxylic acid)

~850 Medium C-H Bend (Aromatic ring)

Data obtained from a KBr

pellet. The broad O-H stretch

is characteristic of the

hydrogen-bonded carboxylic

acid dimer.[2]

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of a compound.

Table 4: Mass Spectrometry Data of 2,5-Diaminoterephthalic Acid

m/z (Mass-to-charge ratio) Ion

196.05 [M]⁺ (Molecular Ion)

Based on the calculated exact mass of

C₈H₈N₂O₄. Experimental mass spectrometry

data for the free acid was not explicitly found in

the reviewed literature.

Experimental Protocols
The following are general protocols for the acquisition of the spectroscopic data presented

above.
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NMR Spectroscopy
Sample Preparation: Approximately 5-10 mg of 2,5-diaminoterephthalic acid is dissolved in

~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Complete dissolution may require

gentle warming or sonication.

Instrumentation: A standard NMR spectrometer with a field strength of 300 MHz or higher is

typically used.

¹H NMR Acquisition: A standard proton experiment is performed. Key parameters include a

sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering

the expected chemical shift range (e.g., 0-15 ppm), and a relaxation delay of at least 1

second. The residual solvent peak of DMSO-d₆ at ~2.50 ppm is used as a reference.[3]

¹³C NMR Acquisition: A proton-decoupled carbon experiment is performed. A larger number

of scans is typically required due to the low natural abundance of ¹³C. The central peak of the

DMSO-d₆ septet at ~39.52 ppm is used as a reference.[3]

FT-IR Spectroscopy
Sample Preparation (KBr Pellet Method):

Thoroughly dry spectroscopic grade potassium bromide (KBr) to remove any absorbed

water.

In an agate mortar, grind 1-2 mg of 2,5-diaminoterephthalic acid to a fine powder.

Add approximately 100-200 mg of the dried KBr to the mortar and gently mix with the

sample.

Transfer the mixture to a pellet press and apply pressure (typically 8-10 tons) to form a

transparent or translucent pellet.[4][5][6][7][8]

Instrumentation: A standard FT-IR spectrometer is used.

Data Acquisition: A background spectrum of a pure KBr pellet is first collected. The sample

pellet is then placed in the sample holder, and the spectrum is recorded, typically in the

range of 4000-400 cm⁻¹.
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Mass Spectrometry
Ionization Method: Due to the low volatility and thermal lability of 2,5-diaminoterephthalic
acid, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted

Laser Desorption/Ionization (MALDI) would be most appropriate.

Sample Preparation (for ESI): A dilute solution of the sample is prepared in a suitable solvent

(e.g., methanol or a mixture of water and acetonitrile) and introduced into the mass

spectrometer.

Instrumentation: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is used to

obtain an accurate mass measurement of the molecular ion.

Application in Material Synthesis: A Workflow for
MOF Synthesis
2,5-Diaminoterephthalic acid is a key component in the solvothermal synthesis of

functionalized MOFs. The following diagram illustrates a typical workflow for this process.
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Workflow for Solvothermal Synthesis of a MOF using 2,5-Diaminoterephthalic Acid

Reactant Preparation

Solvothermal Reaction

Product Isolation and Activation

2,5-Diaminoterephthalic Acid (Linker)

Dissolve and Mix Reactants

Metal Salt (e.g., ZrCl4) Solvent (e.g., DMF)

Seal in Teflon-lined Autoclave

Transfer solution

Heat in Oven (e.g., 120°C, 24h)

Place in oven

Cool to Room Temperature

Reaction complete

Filter and Collect Solid

Wash with Solvent (e.g., DMF, Ethanol)

Activate under Vacuum and Heat

Porous MOF Material

Click to download full resolution via product page

Caption: Solvothermal synthesis of a MOF using 2,5-diaminoterephthalic acid.
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This workflow begins with the dissolution of the organic linker (2,5-diaminoterephthalic acid)

and a metal salt precursor in a suitable solvent, typically N,N-dimethylformamide (DMF). The

resulting solution is sealed in a Teflon-lined autoclave and heated in an oven for a specified

period, during which the crystalline MOF material self-assembles. After cooling, the solid

product is isolated by filtration and washed to remove unreacted starting materials. The final

step is activation, where the solvent molecules within the pores of the MOF are removed by

heating under vacuum, yielding a porous material ready for its intended application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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